

Synergistic Combination: Pevonedistat + Azacitidine

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Compound Focus: Pevonedistat

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The most well-documented synergistic combination for **Pevonedistat** is with **Azacitidine**. The following table summarizes the key experimental findings from a Phase 2 clinical trial for higher-risk myelodysplastic syndromes (HR-MDS), chronic myelomonocytic leukemia (CMML), and low-blast acute myeloid leukemia (LB-AML) [1].

Table 1: Efficacy Outcomes from Pevonedistat-2001 Phase 2 Trial

Endpoint	Pevonedistat + Azacitidine	Azacitidine Alone	Notes
Study Population	HR-MDS Subgroup (n=67)		
Median Overall Survival (OS)	23.9 months	19.1 months	[1]
Median Event-Free Survival (EFS)	20.2 months	14.8 months	Event: death or progression to AML [1]
Complete Remission (CR) Rate	51.7%	26.7%	[1]

Endpoint	Pevedonidistat + Azacitidine	Azacitidine Alone	Notes
Overall Response Rate (ORR)	79.3%	56.7%	[1]
Median Duration of Response (DoR)	34.6 months	13.1 months	[1]
RBC Transfusion Independence*	69.2%	50.0%	*In patients dependent at baseline [1]
Study Population	All Patients (Intent-to-Treat, n=120)		
Median OS	21.8 months	19.0 months	Hazard Ratio (HR): 0.802; p=0.334 [1]
Median EFS	21.0 months	16.6 months	[1]

Safety Profile: The combination of **Pevedonidistat** and Azacitidine showed a safety profile close to that of azacitidine alone, without a significant increase in bone marrow suppression. Common grade ≥ 3 adverse events were comparable between the two groups and included neutropenia, febrile neutropenia, anemia, and thrombocytopenia [1].

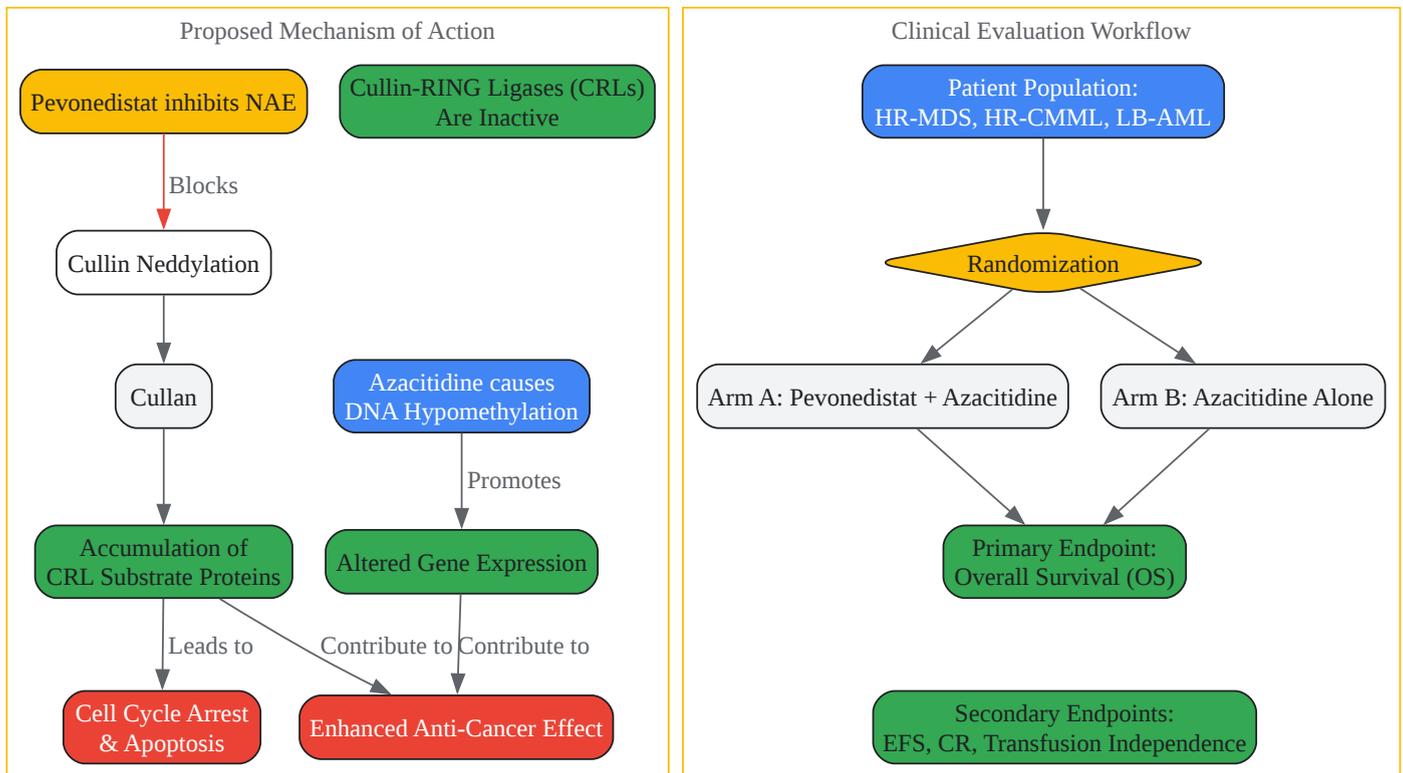
Experimental Protocol and Mechanistic Insight

For researchers, the methodology and rationale behind this combination are crucial.

- **Mechanism of Synergy:** **Pevedonidistat** is a first-in-class **NEDD8-activating enzyme (NAE) inhibitor**. It disrupts the protein degradation pathway mediated by the ubiquitin-proteasome system, specifically by preventing the neddylation of cullin proteins. This disruption leads to the accumulation of specific proteins that cause cell cycle arrest and apoptosis in cancer cells. Preclinical studies indicated that combining **Pevedonidistat** with a hypomethylating agent like Azacitidine resulted in enhanced anti-tumor activity [1].
- **Clinical Trial Design (Pevedonidistat-2001, NCT02610777):** This was a global, randomized, controlled, open-label, multi-center Phase 2 study [1].

- **Patient Population:** Adults with HR-MDS, higher-risk CMML, or LB-AML who were stem cell transplant-ineligible and had not received prior treatment.
- **Treatment Arms:** Patients were randomized to receive either **Pevonedistat** combined with Azacitidine or Azacitidine as a single agent.
- **Primary Endpoint:** Overall Survival (OS).

The following diagram illustrates the proposed mechanism of action for the **Pevonedistat** and Azacitidine combination and the workflow for its clinical evaluation.



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Research Status and Future Directions

It is important to contextualize the available data. The Phase 2 results were considered promising enough to initiate a Phase 3 trial (PANTHER) to confirm the efficacy and safety of the combination. According to the 2020 report, the Phase 3 trial had completed patient enrollment [1]. You would need to search for the results of this Phase 3 trial to get the most definitive and current data on this combination.

Furthermore, research has explored other combinations. A Phase 2 study was mentioned as evaluating a triple therapy of **Pevonedistat combined with Azacitidine and Venetoclax** for acute myeloid leukemia (AML) [1].

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